Methyl 3,4-bis(sulfanyl)butanoate

Description

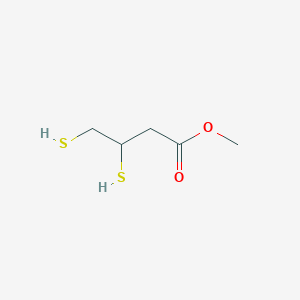

Methyl 3,4-bis(sulfanyl)butanoate is a thiol-functionalized ester characterized by sulfhydryl (-SH) groups at the 3rd and 4th positions of the butanoate backbone. Its molecular formula is C₅H₈O₂S₂, with a calculated molecular weight of 164.0 g/mol. This compound is of interest in organic synthesis and pharmaceutical research due to the high reactivity of thiol groups, which enable applications in crosslinking, polymerization, and biomolecule conjugation.

Properties

Molecular Formula |

C5H10O2S2 |

|---|---|

Molecular Weight |

166.3 g/mol |

IUPAC Name |

methyl 3,4-bis(sulfanyl)butanoate |

InChI |

InChI=1S/C5H10O2S2/c1-7-5(6)2-4(9)3-8/h4,8-9H,2-3H2,1H3 |

InChI Key |

DQLQFHRACPLZIE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CS)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(sulfanyl)butanoate typically involves the esterification of 3,4-bis(sulfanyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(sulfanyl)butanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4-bis(sulfanyl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions due to its unique structure.

Industry: Used in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(sulfanyl)butanoate largely depends on its interaction with other molecules. The sulfanyl groups can form disulfide bonds, which are crucial in protein folding and stability. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence outlines the synthesis and properties of methyl butanoate derivatives with oxygen-containing substituents (Table 1). Below, Methyl 3,4-bis(sulfanyl)butanoate is compared to these analogs, focusing on substituent effects, reactivity, and synthetic challenges.

Table 1: Comparative Analysis of Methyl Butanoate Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Key Properties |

|---|---|---|---|---|---|

| This compound | 3,4-dithiol | C₅H₈O₂S₂ | 164.0 (calculated) | N/A | High nucleophilicity, oxidation-prone |

| Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) | 3,4-dimethoxy | C₁₃H₁₈O₄ | 238.3 (calculated) | N/A | Lipophilic, stable ether linkages |

| Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2) | 3,4-dihydroxy | C₁₁H₁₄O₄ | 211.1 (experimental) | 39 | Polar, oxidizable phenolic groups |

| Methyl 4-(3,4-bis(benzyloxy)phenyl)butanoate (D3) | 3,4-bis(benzyloxy) | C₂₅H₂₄O₄ | 388.5 (calculated) | N/A | Bulky, protected intermediate |

Key Differences and Research Findings

Substituent Reactivity Thiol vs. Hydroxyl/Oxygens: The sulfanyl groups in this compound confer higher nucleophilicity compared to hydroxyl (D2) or methoxy (D1) groups. Thiols readily form disulfide bonds under oxidative conditions, whereas hydroxyl groups in D2 require protection (e.g., benzylation in D3 synthesis) to prevent undesired reactions . Stability: Methoxy (D1) and benzyloxy (D3) groups enhance stability, while thiols necessitate inert atmospheres or protective agents (e.g., trityl groups) during synthesis.

Synthetic Challenges

- D2, with unprotected hydroxyl groups, achieved a 39% yield under acidic esterification conditions . For the sulfanyl analog, yields are likely lower due to additional steps for thiol protection/deprotection.

Physicochemical Properties

- Solubility : Polar hydroxyl groups in D2 increase water solubility, whereas thiols (pKa ~10) may reduce solubility at physiological pH.

- Molecular Weight : The sulfanyl derivative has a significantly lower molecular weight (164.0 vs. 211.1–388.5 g/mol), influencing volatility and chromatographic behavior.

Applications D3’s benzyl-protected design highlights its utility as a synthetic intermediate . Similarly, this compound could serve as a precursor for thiol-ene click chemistry or heavy-metal chelation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.